molecular formula C10H19N3O3 B8208648 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate

Cat. No. B8208648
M. Wt: 229.28 g/mol
InChI Key: DKMXRJQRVFBTNU-UHFFFAOYSA-N
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Description

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate is a chemical compound with the molecular formula C10H19N3O3 . It is related to 1-Hexyl-3-methyl-1H-imidazol-3-ium hydrogensulfate, which is a colorless to yellow liquid or semi-solid or solid substance .


Molecular Structure Analysis

The molecular weight of 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate is 229.28 g/mol . The InChI code is InChI=1S/C10H19N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-10H,3-7H2,1-2H3;/q+1;-1 . The Canonical SMILES is CCCCCCN1C=CN+C.N+([O-])[O-] .


Physical And Chemical Properties Analysis

The density of 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate is 1.103 g/cm3 at 24 °C . It has a topological polar surface area of 71.7 Ų and a rotatable bond count of 5 .

Scientific Research Applications

  • Catalysis : 1H-imidazol-3-ium trinitromethanide [HIMI]C(NO2)3 serves as a green and recyclable nanostructured ionic liquid (NIL) catalyst for synthesizing imidazo[1,2-a]pyrimidine-3-carbonitriles, offering short reaction times and high yields (Yarie et al., 2018).

  • Biological Activities : Some imidazolium salts, including variations of 1-Hexyl-3-methyl-1H-imidazol-3-ium, show potential as antibiotics against bacteria and cancer cells, demonstrating effectiveness on specific bacterial strains and cancer cell lines (Uluçam & Turkyilmaz, 2018).

  • Nitration of Aromatic Compounds : 3-Methyl-1-sulfonic acid imidazolium nitrate is effective in nitrating aromatic compounds, including aniline derivatives, to produce nitroarenes in acidic media (Zolfigol et al., 2012).

  • Corrosion Inhibition : New imidazol-1-ium bromide derivative surfactants, including those derived from 1-Hexyl-3-methyl-1H-imidazol-3-ium, effectively inhibit carbon steel corrosion in HCl solutions by forming a protective film on the metal surface (Abd El-Maksoud et al., 2021).

  • Extraction and Separation : Symmetric imidazolium bromides with n-butyl groups effectively extract 99.24% of Cd(II) from acidic iodide solutions, with minimal extraction of Ni(II), indicating potential in selective extraction processes (Eyupoglu & Polat, 2015).

  • Synthesis of Novel Compounds : [MIM-NO2]C(NO2)3, a novel green nano ionic liquid, efficiently catalyzes the synthesis of novel Biginelli-type compounds, providing cost-effective, effective, and reusable catalysts for green chemistry applications (Khazaei et al., 2016).

  • Conversion of Alcohols : The ionic liquid [Hmim][NO3] has been used for the efficient conversion of methoxymethyl-protected alcohols into nitriles and iodides under microwave irradiation, yielding various products in high yields (Noei & Mirjafari, 2014).

  • Dispersing Asphaltenes : Ionic liquids, including those based on imidazolium, effectively disperse asphaltenes in heavy oil, enhancing oil recovery and transportation processes (Ogunlaja et al., 2014).

  • Chromatographic Analysis : BMIMPF6 is used in ion exchange chromatography to separate inorganic anions, enabling the detection of nitrate in water samples, showcasing its application in environmental monitoring (Di et al., 2018).

  • Structural Analysis : The hydrated salt (C10H18N8S2)2[BiCl6]NO32H2O, which is related to the imidazolium structure, reveals complex hydrogen bonds and interactions, offering insights into molecular design and interactions (Hossain, 2013).

properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-10H,3-7H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMXRJQRVFBTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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